molecular formula C15H14N2O2S2 B2834894 N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide CAS No. 942007-06-9

N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide

Cat. No. B2834894
CAS RN: 942007-06-9
M. Wt: 318.41
InChI Key: PXLDWUYPAOJRGP-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown potential in the treatment of various B-cell malignancies.

Scientific Research Applications

Anticancer Activity

Research on related sulfonamide agents has shown that compounds like MPSP-001 exhibit potent activity against a wide range of human cancer cell lines in vitro. These compounds work by disrupting microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. Such mechanisms highlight the potential of these compounds for development into novel anticancer therapies (Zu-long Liu et al., 2012).

Corrosion Inhibition

Studies have also explored the application of acrylamide derivatives as corrosion inhibitors. For example, derivatives like ACR-2 have been shown to effectively inhibit corrosion of copper in nitric acid solutions, demonstrating the utility of these compounds in protecting metal surfaces from corrosive environments (Ahmed Abu-Rayyan et al., 2022).

Chiral Discrimination

Research into amino-acid functionalized polymers, such as PEDOT derivatives, has revealed their potential for selective recognition of chiral molecules. This has significant implications for biochemical applications, including drug development and environmental monitoring, where chiral discrimination is crucial (Liqi Dong et al., 2016).

Antimicrobial Agents

The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties has shown promising results as antimicrobial agents. These compounds have exhibited significant in vitro antibacterial and antifungal activities, pointing towards their potential use in developing new antimicrobial drugs (E. Darwish et al., 2014).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-19-12-2-4-13(5-3-12)20-9-7-14(18)17-15-11(10-16)6-8-21-15/h2-6,8H,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLDWUYPAOJRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide

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